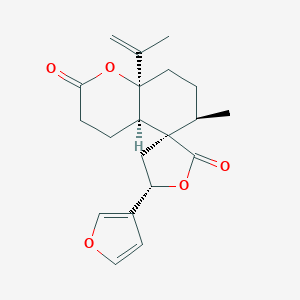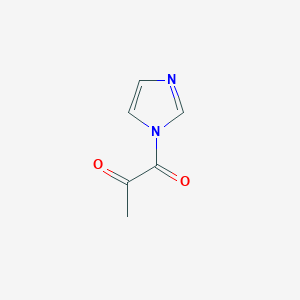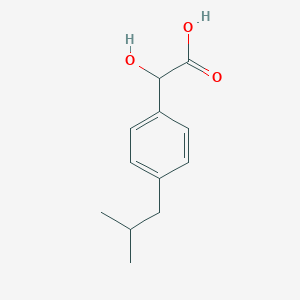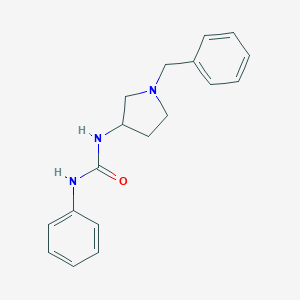
1-(1-Benzylpyrrolidin-3-yl)-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Benzylpyrrolidin-3-yl)-3-phenylurea, commonly known as BP-3, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BP-3 belongs to the class of N-phenylurea derivatives and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of BP-3 is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors. In anticancer research, BP-3 has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In Alzheimer's disease research, BP-3 has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to be involved in the development of the disease.
Biochemische Und Physiologische Effekte
BP-3 has been shown to have various biochemical and physiological effects, depending on its application. In anticancer research, BP-3 has been shown to induce DNA damage and cell cycle arrest in cancer cells. In Alzheimer's disease research, BP-3 has been shown to reduce the formation of amyloid-beta oligomers, which are believed to be toxic to neurons.
Vorteile Und Einschränkungen Für Laborexperimente
BP-3 has several advantages and limitations for lab experiments. One advantage is its high potency, which allows for the use of lower concentrations in experiments. Another advantage is its versatility, as it can be used in various scientific research fields. However, one limitation is its potential toxicity, which requires careful handling and monitoring in experiments.
Zukünftige Richtungen
There are several future directions for BP-3 research, including the development of more potent derivatives, the investigation of its potential use in other diseases, and the study of its mechanism of action. Additionally, the synthesis of BP-3 using more sustainable and environmentally friendly methods is an area of future research. Overall, BP-3 has significant potential for scientific research applications and warrants further investigation.
Synthesemethoden
BP-3 can be synthesized using different methods, including the reaction between 1-benzylpyrrolidine-3-carboxylic acid and phenyl isocyanate. Another method involves the reaction between 1-benzylpyrrolidine-3-carboxamide and phenyl isocyanate in the presence of a base. The synthesis of BP-3 is a crucial step in its scientific research applications.
Wissenschaftliche Forschungsanwendungen
BP-3 has been studied in various scientific research fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, BP-3 has been investigated for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells. In neuroscience, BP-3 has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides. In materials science, BP-3 has been investigated for its potential use in the synthesis of functionalized polymers.
Eigenschaften
CAS-Nummer |
19985-24-1 |
|---|---|
Produktname |
1-(1-Benzylpyrrolidin-3-yl)-3-phenylurea |
Molekularformel |
C18H21N3O |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
1-(1-benzylpyrrolidin-3-yl)-3-phenylurea |
InChI |
InChI=1S/C18H21N3O/c22-18(19-16-9-5-2-6-10-16)20-17-11-12-21(14-17)13-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H2,19,20,22) |
InChI-Schlüssel |
RKROQEVUVQKKGT-UHFFFAOYSA-N |
SMILES |
C1CN(CC1NC(=O)NC2=CC=CC=C2)CC3=CC=CC=C3 |
Kanonische SMILES |
C1CN(CC1NC(=O)NC2=CC=CC=C2)CC3=CC=CC=C3 |
Synonyme |
1-(1-Benzylpyrrolidin-3-yl)-3-phenylurea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid](/img/structure/B34374.png)
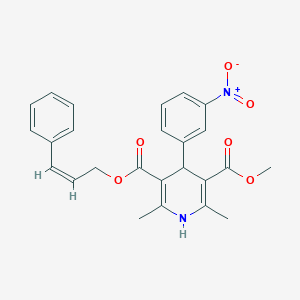





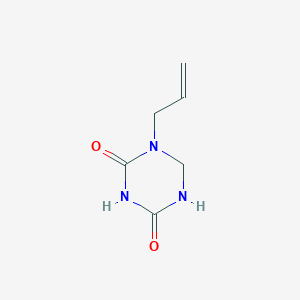
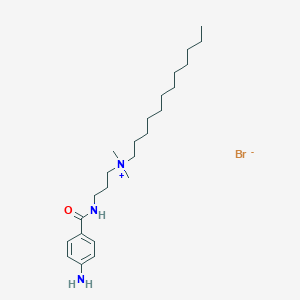
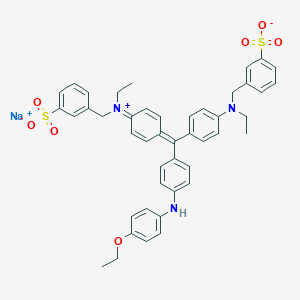
![1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B34393.png)
